molecular formula C6H7BrN2O B2467602 (5-Amino-2-bromo-4-pyridyl)methanol CAS No. 1806963-89-2

(5-Amino-2-bromo-4-pyridyl)methanol

Cat. No.: B2467602
CAS No.: 1806963-89-2
M. Wt: 203.039
InChI Key: XVXMXWDJSOGLNL-UHFFFAOYSA-N
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Description

(5-Amino-2-bromo-4-pyridyl)methanol is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-bromo-4-pyridyl)methanol typically involves the bromination of 4-pyridylmethanol followed by amination. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 2-position of the pyridine ring. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-bromo-4-pyridyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate (NaSR) or sodium alkoxide (NaOR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5-Amino-2-bromo-4-pyridyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of (5-Amino-2-bromo-4-pyridyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-4-methylpyridine: Similar structure but with a methyl group instead of a hydroxyl group.

    4-Amino-2-bromopyridine: Lacks the hydroxyl group, affecting its reactivity and applications.

    5-Amino-2-chloro-4-pyridyl)methanol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

(5-Amino-2-bromo-4-pyridyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, along with a bromine atom. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

(5-amino-2-bromopyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXMXWDJSOGLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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